Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate
CAS No.: 56598-97-1
Cat. No.: VC18736997
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56598-97-1 |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
| Standard InChI Key | PZQFVUZSLOYVAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate primarily involves multicomponent reactions (MCRs), which efficiently integrate reactants in a single reaction vessel. A widely used method includes:
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Reactants: Ethyl-4-isocyanobenzoate, aniline, and benzaldehyde.
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Conditions: Reflux in ethanol or trifluoroethanol.
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Mechanism: Cyclization of intermediates formed via nucleophilic addition and condensation.
Table 1: Synthesis Conditions and Yields
| Reactants | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl-4-isocyanobenzoate | Ethanol | Reflux | ~70% | |
| Aniline, Benzaldehyde | Trifluoroethanol | Reflux | 65-75% |
Structural Data
The compound’s molecular formula is C₁₈H₁₆N₂O₄ (MW: 324.33 g/mol) . Key spectroscopic data includes:
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¹H-NMR: Signals for phenyl protons (δ 7.2–7.5 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and imidazolidine ring protons (δ 4.8–5.2 ppm).
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¹³C-NMR: Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 125–140 ppm), and ester carbonyl (δ 165 ppm).
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MS (ESI): m/z 325.12 [M+H]⁺.
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Density | 1.316 g/cm³ | |
| Boiling Point | 444.2°C at 760 mmHg | |
| Flash Point | 222.4°C | |
| LogP | 2.72 |
Chemical Reactivity and Derivatives
Functional Group Reactivity
The compound’s reactivity is dominated by:
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Diketone Groups: Susceptible to nucleophilic attack, enabling derivatization at positions 2 and 5 .
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Ester Group: Hydrolyzable to carboxylic acids under acidic/basic conditions .
Notable Derivatives
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Anticancer Analogues: Introduction of alkyl/aryl groups at position 4 enhances cytotoxicity against cancer cell lines .
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Anticonvulsant Derivatives: Hybrids with thiosemicarbazide or triazole moieties show seizure-modifying activity .
Biological Activities
Anticonvulsant Activity
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Model: Maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
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Efficacy: 80% seizure protection at 100 mg/kg in murine models .
Applications in Medicinal Chemistry
Drug Development
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Lead Compound: Serves as a scaffold for kinase inhibitors and CNS-active agents .
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Prodrug Potential: Ester hydrolysis in vivo generates active metabolites with improved bioavailability .
Patent Landscape
While direct patents are scarce, structurally related hydantoins (e.g., phenytoin) are widely patented for epilepsy treatment .
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